5H,6H,7H-Pyrrolo[2,3-B]pyrazine
CAS No.:
Cat. No.: VC13452721
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
![5H,6H,7H-Pyrrolo[2,3-B]pyrazine -](/images/structure/VC13452721.png)
Specification
Molecular Formula | C6H7N3 |
---|---|
Molecular Weight | 121.14 g/mol |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine |
Standard InChI | InChI=1S/C6H7N3/c1-2-8-6-5(1)7-3-4-9-6/h3-4H,1-2H2,(H,8,9) |
Standard InChI Key | IKODPGBBYKAAFB-UHFFFAOYSA-N |
SMILES | C1CNC2=NC=CN=C21 |
Canonical SMILES | C1CNC2=NC=CN=C21 |
Introduction
Chemical and Physical Properties
Structural Characteristics
5H-Pyrrolo[2,3-b]pyrazine features a bicyclic framework where a pyrrole ring is fused to a pyrazine ring at the 2,3-positions. The IUPAC name 5H-pyrrolo[2,3-b]pyrazine reflects the numbering and hydrogen position in the heterocyclic system. Key structural data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅N₃ | |
Molecular Weight | 119.12 g/mol | |
Boiling Point | 236°C at 760 mmHg | |
Density | 1.38 g/cm³ | |
SMILES Notation | C1=CNC2=NC=CN=C21 | |
Hazard Statements | H302, H315, H319, H335 |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, particularly kinase ATP-binding sites .
Synthetic Methodologies
Sonogashira Coupling-Based Synthesis
A Pd–Cu catalyzed one-pot multicomponent reaction using 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and aldehydes yields 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Figure 1) . This method achieves up to 85% yield under optimized conditions (PdCl₂(PPh₃)₂ catalyst, DMF solvent, 80°C) .
Friedländer Cyclization and Derivatives
Biological Activities and Mechanisms
Kinase Inhibition
5H-Pyrrolo[2,3-b]pyrazine derivatives exhibit potent inhibition of kinases, including:
-
JAK3 and Syk Kinases: 7-Carboxamide derivatives (e.g., WO2011144585A1) show selectivity for JAK3, with IC₅₀ values <10 nM, making them candidates for autoimmune diseases like rheumatoid arthritis .
-
FGFR1: Derivatives with a 5-hydrosulfonyl group inhibit fibroblast growth factor receptors (FGFRs) at nanomolar concentrations, disrupting signaling pathways in cancers .
-
CDKs: Antiproliferative effects in cancer cells (e.g., RXF 393 renal cancer, GI₅₀ = 14 nM) correlate with cyclin-dependent kinase inhibition .
Anticancer Activity
Structural optimization has yielded derivatives with remarkable cytotoxicity:
Compound | Target Cell Line | IC₅₀ (μM) | Source |
---|---|---|---|
4j (chlorophenylamino) | RXF 393 | 0.014 | |
7m (3-NO₂ phenyl) | Panc-1 | 12.54 | |
Myt1-IN-2 | Multiple | <20 |
Mechanistic studies reveal apoptosis induction via caspase-3 activation and sub-G1 cell cycle arrest .
Structural Derivatives and Pharmacological Optimization
Carboxamide and Carbaldehyde Derivatives
-
7-Carboxamides: Introduction of amide groups at the 7-position enhances kinase selectivity. For instance, 6-amino-5-(3-hydroxy-2,6-dimethylphenyl)-2-(2-thiazolyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (Myt1-IN-2) demonstrates potent Myt1 kinase inhibition .
-
7-Carbaldehydes: The aldehyde functional group (e.g., 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde) serves as a reactive handle for further derivatization, though its inherent kinase inhibition is modest (IC₅₀ >50 μM) .
Substitution Effects
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-position of aryl substituents enhance antiproliferative activity, as seen in compound 7m (IC₅₀ = 12.54 μM vs. Panc-1) . Conversely, electron-donating groups (-OMe, -OH) improve solubility but reduce potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume